2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide
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Overview
Description
2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide is a useful research compound. Its molecular formula is C17H25N3OS and its molecular weight is 319.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1-azocanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide is 319.17183360 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Research indicates that similar compounds to 2-(1-Azocanyl)-N'-[4-(Methylthio)Benzylidene]Acetohydrazide have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, compounds derived from acetohydrazides and thiazolidinones, including those modified with various aromatic aldehydes, have been characterized and shown to possess significant antibacterial and antifungal activities. These studies suggest that modifications of the acetohydrazide structure, similar to 2-(1-Azocanyl)-N'-[4-(Methylthio)Benzylidene]Acetohydrazide, could lead to compounds with potent antimicrobial properties (Fuloria et al., 2009).
Anticancer Properties
Several acetohydrazide derivatives have been synthesized and evaluated for their anticancer activities. For example, benzothiazole acylhydrazones have been studied as anticancer agents, showing that the structural features of these compounds play a crucial role in modulating their antitumor properties. This research underscores the potential of compounds like 2-(1-Azocanyl)-N'-[4-(Methylthio)Benzylidene]Acetohydrazide to be developed into novel anticancer agents by exploring various substitutions on their structure (Osmaniye et al., 2018).
Corrosion Inhibition
The corrosion inhibition effects of organic molecules containing the methylthiophenyl moiety, similar to the structural components of 2-(1-Azocanyl)-N'-[4-(Methylthio)Benzylidene]Acetohydrazide, have been investigated, particularly in hydrochloric acid solution for steel protection. Studies have shown that these compounds act as efficient, mixed-type inhibitors, following a specific adsorption isotherm. Such research highlights the potential application of 2-(1-Azocanyl)-N'-[4-(Methylthio)Benzylidene]Acetohydrazide derivatives in corrosion protection strategies (Nataraja et al., 2011).
Molecular-Level Understanding of Inhibition Efficiency
Quantum chemical approaches have been used to understand the inhibition efficiency of compounds containing the methylthiophenyl moiety, providing insights into the relationship between molecular structures and their inhibition efficiencies. These studies suggest that the strategic positioning of the thiophenyl group in molecules similar to 2-(1-Azocanyl)-N'-[4-(Methylthio)Benzylidene]Acetohydrazide significantly alters their activity, offering a molecular-level explanation for their observed effects (Gece & Bilgiç, 2012).
Future Directions
Properties
IUPAC Name |
2-(azocan-1-yl)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-22-16-9-7-15(8-10-16)13-18-19-17(21)14-20-11-5-3-2-4-6-12-20/h7-10,13H,2-6,11-12,14H2,1H3,(H,19,21)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGXIJHOKIEJEQ-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CN2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CN2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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